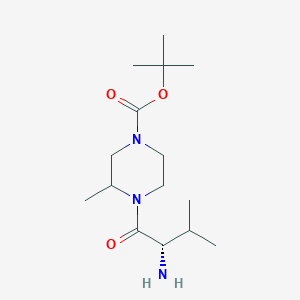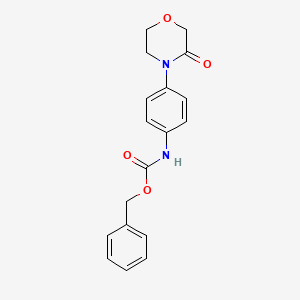
Methyl 16-phenylhexadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-苯基十六烷酸甲酯是一种属于酯类的有机化合物。它以一条长碳链为特征,第 16 个碳原子上连接一个苯基,末端连接一个甲酯基。
准备方法
合成路线和反应条件
16-苯基十六烷酸甲酯可以通过酯化反应合成。一种常见的方法是将 16-苯基十六烷酸与甲醇在酸性催化剂(如硫酸)存在下反应。该反应通常在回流条件下进行,以确保酸完全转化为酯。
工业生产方法
在工业环境中,16-苯基十六烷酸甲酯的生产可能涉及连续流动反应器,以优化反应条件并提高产率。固体酸催化剂也可以用于促进酯化过程,使其更有效率和环保。
化学反应分析
反应类型
16-苯基十六烷酸甲酯会发生各种化学反应,包括:
水解: 该酯可以在酸性或碱性条件下水解回相应的酸和醇。
还原: 酯基的还原可以生成相应的醇。
取代: 苯基可以发生亲电芳香取代反应。
常用试剂和条件
水解: 酸性水解通常使用盐酸,碱性水解使用氢氧化钠。
还原: 氢化铝锂 (LiAlH4) 通常用于将酯还原为醇。
取代: 亲电芳香取代可以使用溴或硝酸等试剂进行。
主要产物
水解: 16-苯基十六烷酸和甲醇。
还原: 16-苯基十六烷醇。
取代: 取决于所用试剂的不同,可以得到各种取代的苯基衍生物。
科学研究应用
16-苯基十六烷酸甲酯在科学研究中有多种应用:
化学: 它被用作酯化和水解反应研究中的模型化合物。
生物学: 该化合物可用于脂类代谢研究,以及作为酶促反应的底物。
工业: 用于合成特种化学品,以及作为其他化合物生产过程中的中间体。
作用机制
16-苯基十六烷酸甲酯在生物系统中的作用机制涉及其与脂质膜的相互作用,这是由于其疏水性。它可以整合到脂质双层中,影响膜的流动性和渗透性。酯基可以被酯酶水解,释放相应的酸和醇,然后参与进一步的代谢途径。
相似化合物的比较
类似化合物
- 16-甲基十七烷酸甲酯
- 16-溴十六烷酸甲酯
- 16-苯基十七烷酸甲酯
独特性
16-苯基十六烷酸甲酯之所以独特,是因为它在第 16 个碳原子上存在苯基,这与其他长链酯相比,赋予了它独特的化学和物理性质。这种结构特征会影响其在生物系统中的反应性和相互作用,使其成为特定应用中的一种有价值的化合物。
属性
分子式 |
C23H38O2 |
|---|---|
分子量 |
346.5 g/mol |
IUPAC 名称 |
methyl 16-phenylhexadecanoate |
InChI |
InChI=1S/C23H38O2/c1-25-23(24)21-17-12-10-8-6-4-2-3-5-7-9-11-14-18-22-19-15-13-16-20-22/h13,15-16,19-20H,2-12,14,17-18,21H2,1H3 |
InChI 键 |
SANIPIXIVJELPX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCCCCCCCCCCCCCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one; 3'-Dimethylallylgenistein](/img/structure/B12326997.png)

![1,2-Pyrrolidinedicarboxylic acid, 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)-](/img/structure/B12327001.png)

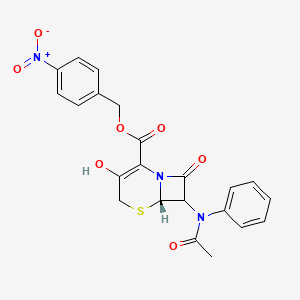
![1,2-Pyrrolidinedicarboxylic acid, 2-[[4-(trifluoromethyl)phenyl]methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12327022.png)

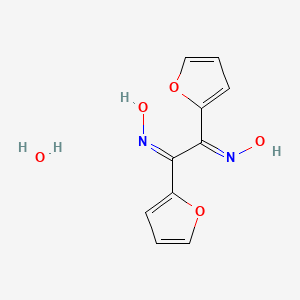


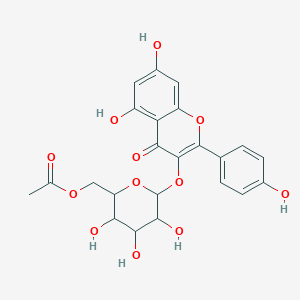
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzoic acid](/img/structure/B12327062.png)
